

Comparative Analysis of Enerisant Hydrochloride's Receptor Cross-Reactivity

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Compound of Interest

Compound Name: *Enerisant hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Receptor Selectivity of **Enerisant Hydrochloride**

This guide provides a detailed comparison of the cross-reactivity profile of **Enerisant hydrochloride**, a potent and selective histamine H3 receptor antagonist/inverse agonist, with the established therapeutic agent, Pitolisant. The data presented herein is intended to assist researchers and drug development professionals in understanding the selectivity of Enerisant and its potential for off-target effects.

Executive Summary

Enerisant hydrochloride demonstrates a highly selective binding profile for the human histamine H3 receptor. Extensive in vitro studies reveal negligible interaction with a wide array of other receptors, ion channels, and transporters at pharmacologically relevant concentrations. This high degree of selectivity suggests a lower potential for off-target mediated side effects compared to other less selective agents. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of key experimental workflows to facilitate a comprehensive understanding of Enerisant's receptor interaction profile.

Quantitative Receptor Binding and Functional Activity

The following tables summarize the binding affinities (K_i) and functional activities (IC₅₀/EC₅₀) of **Enerisant hydrochloride** and the comparator drug, Pitolisant, at the human histamine H₃ receptor and other relevant receptors.

Table 1: Histamine Receptor Binding and Functional Activity

Compound	Receptor	Species	Assay Type	Parameter	Value (nM)	Reference
Enerisant	H ₃	Human	Radioligand Binding	K _i	1.65	[1]
H ₃	Rat	Radioligand Binding	K _i	7.87	[1]	
H ₃	Human	[³⁵ S]GTPγS (Antagonist)	IC ₅₀	1.06	[2]	
H ₃	Rat	[³⁵ S]GTPγS (Antagonist)	IC ₅₀	10.05	[2]	
H ₃	Human	[³⁵ S]GTPγS (Inverse Agonist)	EC ₅₀	0.357	[2]	
H ₁ , H ₂ , H ₄	Human	Radioligand Binding	K _i	>10,000	[2][3]	
Pitolisant	H ₃	Human	Radioligand Binding	K _i	~0.16 - 1	[1][4]
H ₁ , H ₂ , H ₄	Human	Radioligand Binding	K _i	≥10,000	[1]	

Table 2: Off-Target Receptor and Transporter Interactions

Compound	Target	Assay Type	Parameter	Value (μM)	Reference
Enerisant	Broad Panel (66 receptors, transporters, ion channels)	Radioligand Binding	% Inhibition @ 1-10 μM	Negligible	[2]
σ1 Receptor	Radioligand Binding	Affinity	No Affinity	[3]	
OCT2	Inhibition	IC50	2.21	[5][6]	
MATE1	Inhibition	IC50	1.80	[5][6]	
MATE2-K	Inhibition	IC50	2.15	[5][6]	
Pitolisant	σ1 Receptor	Radioligand Binding	Affinity	Binds	[3]
5-HT2A	Radioligand Binding	% Inhibition @ 10 μM	62		
5-HT2B	Radioligand Binding	% Inhibition @ 10 μM	51		

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays.

Radioligand Receptor Binding Assay

This assay is employed to determine the binding affinity of a test compound to a specific receptor.

- **Membrane Preparation:** Cell membranes expressing the target receptor (e.g., human histamine H3 receptor) are prepared from recombinant cell lines (e.g., HEK293 or CHO cells).
- **Incubation:** A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-Nα-methylhistamine for H3 receptors) is incubated with the cell membranes in a

suitable assay buffer.

- **Competition:** Increasing concentrations of the unlabeled test compound (Enerisant or Pitolisant) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
- **Separation:** After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
- **Detection:** The radioactivity retained on the filter, which is proportional to the amount of bound radioligand, is quantified using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

[³⁵S]GTPγS Functional Assay

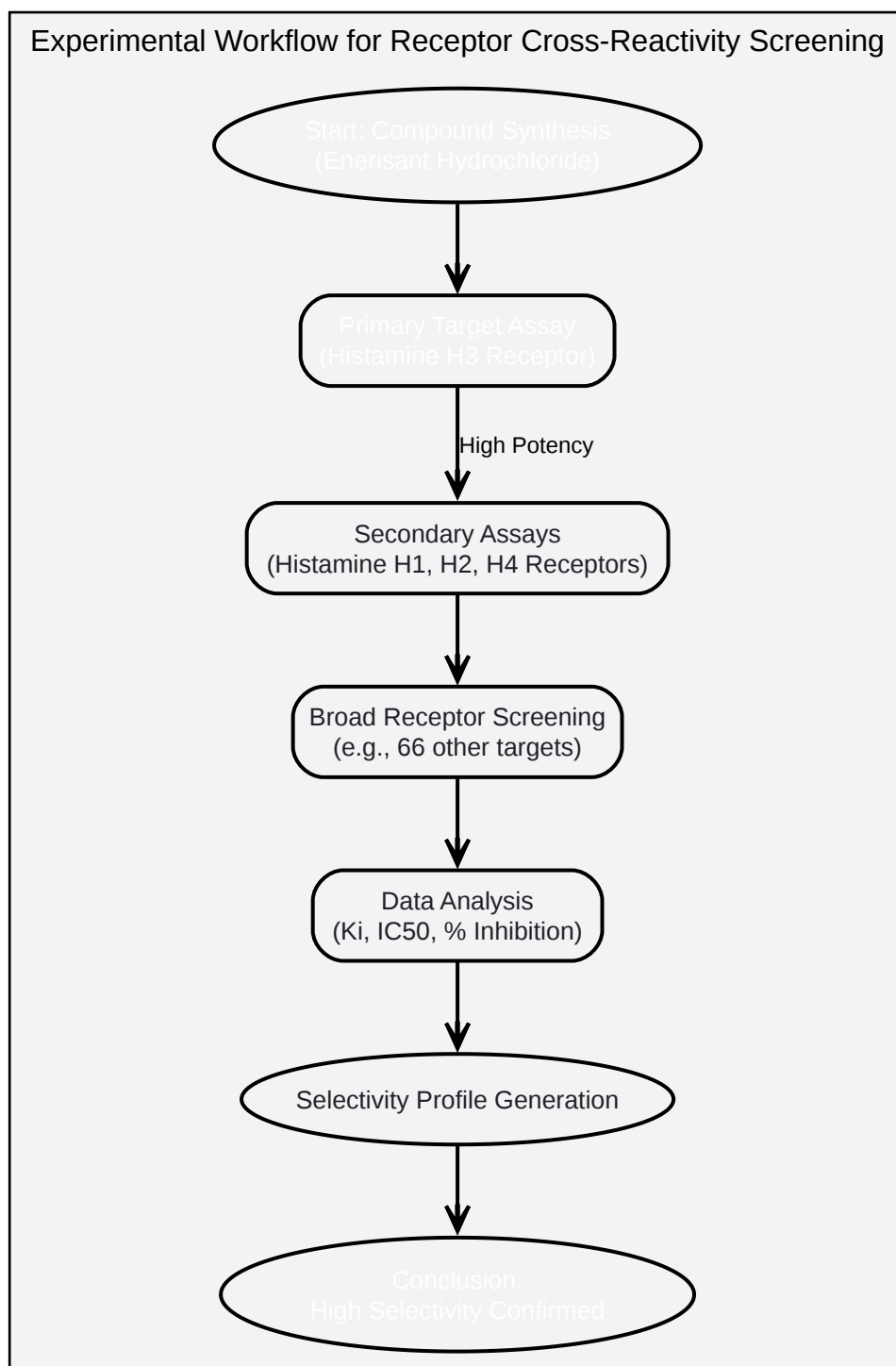
This functional assay measures the ability of a compound to modulate G-protein activation, distinguishing between agonists, antagonists, and inverse agonists.

- **Membrane Preparation:** Similar to the binding assay, cell membranes expressing the G-protein coupled receptor of interest are used.
- **Incubation:** The membranes are incubated in an assay buffer containing GDP, which maintains the G-proteins in an inactive state, and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
- **Compound Addition:**
 - **Agonist/Inverse Agonist Mode:** Increasing concentrations of the test compound are added to measure its ability to stimulate [³⁵S]GTPγS binding (agonist) or decrease basal [³⁵S]GTPγS binding (inverse agonist).
 - **Antagonist Mode:** The membranes are incubated with a known agonist for the receptor to stimulate [³⁵S]GTPγS binding, followed by the addition of increasing concentrations of the test compound to measure its ability to inhibit the agonist-stimulated binding.

- **Separation and Detection:** The reaction is terminated, and the amount of [^{35}S]GTPyS bound to the G-proteins is measured using a scintillation counter after separation by filtration.
- **Data Analysis:** The concentration-response curves are plotted to determine the EC50 (for agonists/inverse agonists) or IC50 (for antagonists) values.

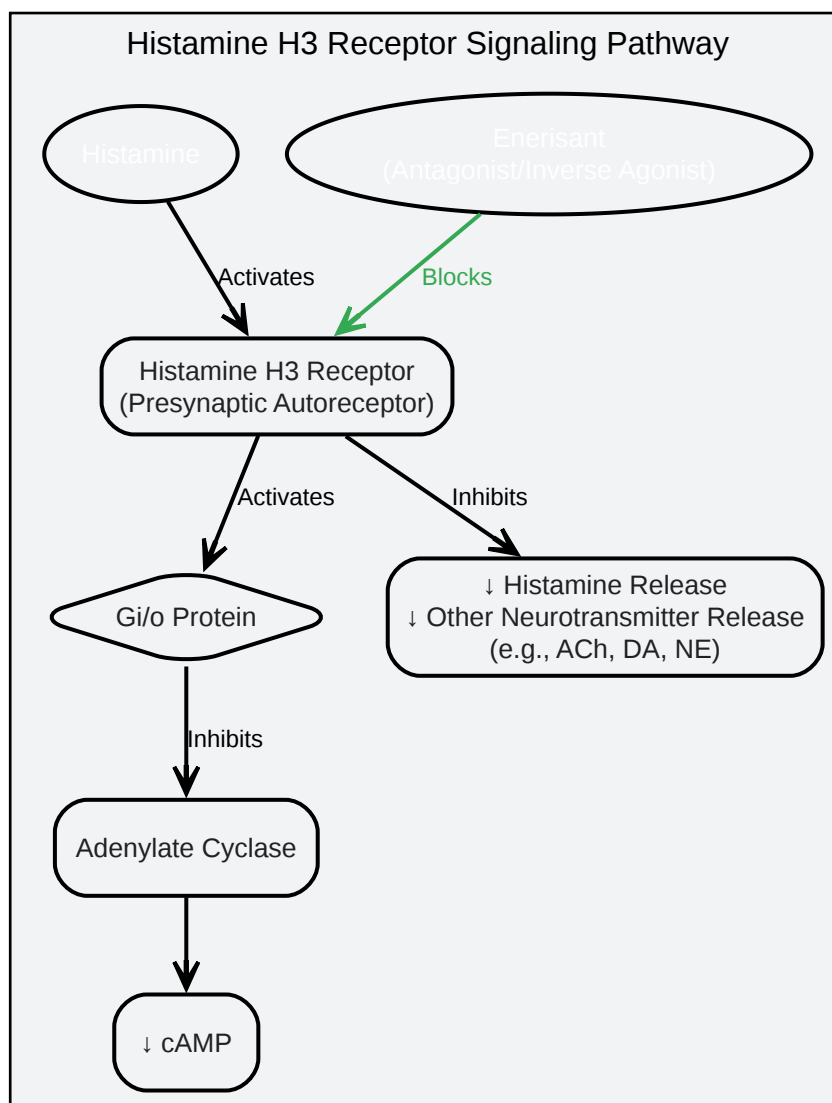
Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for assessing receptor cross-reactivity and the signaling pathway of the histamine H3 receptor.



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Caption: Workflow for determining the receptor selectivity profile of a compound.



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Caption: Simplified signaling cascade of the histamine H3 receptor.

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